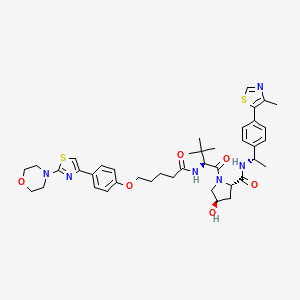

PROTAC AR-V7 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H52N6O6S2 |

|---|---|

Molecular Weight |

789.0 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1 |

InChI Key |

GGBZAQUSRYNTSQ-ASCDMGAVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC AR-V7 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC). Unlike the full-length androgen receptor (AR-FL), AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional AR-targeted therapies. Proteolysis-targeting chimeras (PROTACs) represent a promising therapeutic strategy to overcome this resistance by inducing the targeted degradation of AR-V7. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC AR-V7 degrader-1, a representative molecule in this class. It details the underlying signaling pathways, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction to AR-V7 and PROTAC Technology

The androgen receptor (AR) is a key driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain are initially effective, the development of resistance is a major clinical challenge. One of the most prevalent resistance mechanisms is the expression of AR splice variants, with AR-V7 being the most well-characterized. AR-V7 is a truncated form of the AR that lacks the C-terminal ligand-binding domain but retains the N-terminal and DNA-binding domains, leading to constitutive, ligand-independent transcriptional activity of AR target genes that promote cell proliferation and survival.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, AR-V7), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings the E3 ligase in close proximity to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

The Molecular Mechanism of this compound

This compound is a selective degrader of the AR-V7 protein. Its mechanism of action can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, composed of a von Hippel-Lindau (VHL) E3 ligase ligand connected via a linker to an AR DNA-binding domain (DBD) binder, enters the cell.[1] Inside the cell, it simultaneously binds to the DBD of AR-V7 and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination of AR-V7: The formation of this ternary complex brings the VHL E3 ligase into close proximity with AR-V7. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR-V7 protein.

-

Proteasomal Degradation: The polyubiquitinated AR-V7 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades AR-V7 into small peptides, effectively eliminating it from the cell.

-

Inhibition of AR-V7 Signaling: The degradation of AR-V7 leads to the downregulation of its target genes, which are involved in cell cycle progression and proliferation. This ultimately results in the inhibition of tumor cell growth and the induction of apoptosis.

Below is a graphical representation of this mechanism.

AR-V7 Signaling Pathway in Prostate Cancer

AR-V7, being constitutively active, drives a transcriptional program that promotes the growth and survival of prostate cancer cells, even in the absence of androgens. This contributes significantly to the development of castration-resistant prostate cancer. The signaling pathway initiated by AR-V7 involves the upregulation of genes critical for cell cycle progression and other oncogenic processes.

Quantitative Data and Efficacy

The efficacy of PROTAC AR-V7 degraders is quantified by several key parameters, including their degradation capability (DC50) and their anti-proliferative effects (EC50 or IC50). Below is a summary of the reported in vitro data for representative PROTAC AR-V7 degraders.

| Compound ID | Target Cell Line | DC50 (µM) | EC50/IC50 (µM) | E3 Ligase Recruited | Reference |

| This compound (Compound 6) | 22Rv1 | 0.32 | 0.88 (EC50) | VHL | [1] |

| PROTAC AR/AR-V7 degrader-1 (27c) | 22Rv1 | 2.64 (for AR-V7) | 0.9 (IC50) | Not specified | [2][3] |

| HC-4955 | AR-V7 expressing cells | <0.005 | 0.022 | Not specified | [4] |

In Vivo Efficacy:

While specific in vivo data for "this compound (Compound 6)" and "27c" are limited in the public domain, studies on other AR-V7 targeting PROTACs, such as HC-4955, have demonstrated significant anti-tumor activity in xenograft models. Oral administration of HC-4955 in mice bearing 22Rv1 cell-derived xenografts resulted in robust tumor growth control, with a majority of tumors completely regressing and a greater than 90% reduction in AR-V7 expression.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for AR-V7 Degradation

Objective: To quantify the degradation of AR-V7 protein in prostate cancer cells following treatment with a PROTAC degrader.

Materials:

-

22Rv1 prostate cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-AR-V7, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer on ice for 30 minutes. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody (at the manufacturer's recommended dilution) overnight at 4°C. The following day, wash the membrane three times with TBST for 10 minutes each. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same membrane after stripping with the anti-GAPDH antibody as a loading control.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of AR-V7 protein.

In Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC-mediated degradation of AR-V7 is dependent on the ubiquitin-proteasome system.

Materials:

-

Recombinant human AR-V7 protein

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant human VHL E3 ligase complex

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

Anti-AR-V7 antibody and anti-ubiquitin antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, E2 enzyme, VHL E3 ligase, ubiquitin, and ATP.

-

PROTAC Addition: Add this compound or DMSO (control) to the reaction mixture.

-

Initiate Reaction: Add the recombinant AR-V7 protein to initiate the ubiquitination reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-AR-V7 antibody to detect the unmodified and ubiquitinated forms of AR-V7 (which will appear as a high-molecular-weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or nude mice)

-

22Rv1 cells

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal monitoring equipment

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of 22Rv1 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or the vehicle control to the respective groups.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for AR-V7 levels), and another portion can be fixed for immunohistochemistry.

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI) percentage.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a PROTAC AR-V7 degrader.

References

AR-V7 Protein in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key player in this resistance is the androgen receptor splice variant 7 (AR-V7), a truncated and constitutively active form of the AR. This document provides an in-depth technical overview of the AR-V7 protein, focusing on its structure, function, and clinical significance in CRPC. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for advanced prostate cancer. This guide details the molecular characteristics of AR-V7, its downstream signaling pathways, and its established role as a predictive biomarker for resistance to second-generation androgen receptor signaling inhibitors (ARSIs). Furthermore, it provides a compilation of quantitative data, detailed experimental protocols for the study of AR-V7, and visual representations of its molecular interactions and experimental workflows.

AR-V7 Protein Structure and Function

The full-length androgen receptor (AR-FL) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is comprised of an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).[1] In contrast, AR-V7 is a splice variant that lacks the LBD due to an alternative splicing event that includes a cryptic exon 3 (CE3).[1][2] This structural alteration results in a constitutively active transcription factor that can drive the expression of AR target genes even in the absence of androgens.[2][3]

The AR-V7 protein retains the NTD, which is crucial for its transcriptional activity, and the DBD, enabling it to bind to androgen response elements (AREs) in the promoters and enhancers of target genes.[2][4] The absence of the LBD is the primary reason for the inefficacy of ARSIs like enzalutamide and abiraterone, which function by targeting this domain.[4][5] AR-V7 can form both homodimers and heterodimers with AR-FL, further contributing to the complexity of AR signaling in CRPC.[6]

Role of AR-V7 in Castration-Resistant Prostate Cancer (CRPC)

The expression of AR-V7 is a key mechanism of resistance to androgen deprivation therapy (ADT) and subsequent treatment with ARSIs.[4] While rarely detected in primary prostate cancer, its expression is significantly upregulated in the CRPC setting.[7][8] The presence of AR-V7 in circulating tumor cells (CTCs) of patients with metastatic CRPC is strongly associated with primary resistance to enzalutamide and abiraterone.[5]

Functionally, AR-V7 drives a transcriptional program that promotes cell cycle progression, proliferation, and survival of prostate cancer cells in a castrate environment.[9] It regulates a set of target genes that partially overlaps with those regulated by AR-FL, but also includes a unique set of genes.[4][10] This distinct transcriptional profile contributes to the aggressive phenotype of AR-V7-positive CRPC.

Quantitative Data Summary

Clinical Outcomes in AR-V7 Positive vs. Negative CRPC Patients

The detection of AR-V7 in circulating tumor cells has been consistently associated with poorer clinical outcomes in patients with metastatic CRPC treated with abiraterone or enzalutamide.

| Clinical Endpoint | Patient Cohort | AR-V7 Status | Outcome | Reference |

| PSA Response Rate | Enzalutamide-treated | Positive | 0% | [5] |

| Negative | 53% | [5] | ||

| Abiraterone-treated | Positive | 0% | [5] | |

| Negative | 68% | [5] | ||

| Median PSA Progression-Free Survival (PFS) | Enzalutamide-treated | Positive | 1.4 months | [5] |

| Negative | 6.0 months | [5] | ||

| Abiraterone-treated | Positive | 1.3 months | [5] | |

| Negative | Not Reached | [5] | ||

| Median Clinical/Radiographic PFS | Enzalutamide-treated | Positive | 2.1 months | [5] |

| Negative | 6.1 months | [5] | ||

| Abiraterone-treated | Positive | 2.3 months | [5] | |

| Negative | Not Reached | [5] | ||

| Median Overall Survival (OS) | Enzalutamide-treated | Positive | 5.5 months | [5] |

| Negative | Not Reached | [5] | ||

| Abiraterone-treated | Positive | 10.6 months | [5] | |

| Negative | Not Reached | [5] |

Expression of AR-V7 Target Genes in CRPC

AR-V7 regulates the expression of a multitude of genes involved in key cellular processes that drive CRPC progression.

| Target Gene | Full Name | Regulation by AR-V7 | Cellular Function | Reference |

| UBE2C | Ubiquitin Conjugating Enzyme E2 C | Upregulated | Cell cycle progression, protein degradation | [4] |

| CDC20 | Cell Division Cycle 20 | Upregulated | Cell cycle progression, anaphase promoting complex activator | [4] |

| NUP210 | Nucleoporin 210 | Upregulated | Nuclear pore complex formation, nucleocytoplasmic transport | [10] |

| SLC3A2 | Solute Carrier Family 3 Member 2 | Upregulated | Amino acid transport, cell signaling | [10] |

| AKT1 | AKT Serine/Threonine Kinase 1 | Upregulated | Cell survival, proliferation, metabolism | [4] |

Experimental Protocols

Immunohistochemistry (IHC) for AR-V7 Detection in FFPE Tissue

This protocol outlines the detection of AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (3 changes, 5 minutes each).

-

Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.

-

Use a citrate-based buffer (pH 6.0).

-

Incubate at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with a validated primary antibody against AR-V7 (e.g., rabbit monoclonal [EPR15656] or mouse monoclonal [RM7]).

-

Dilute the antibody in blocking buffer (e.g., 1:100 to 1:500, requires optimization).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse HRP) for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with wash buffer (3 changes, 5 minutes each).

-

Apply a chromogen substrate solution (e.g., 3,3'-diaminobenzidine - DAB) and incubate until the desired color intensity develops.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

RT-qPCR for AR-V7 mRNA in Circulating Tumor Cells (CTCs)

This protocol describes the quantification of AR-V7 mRNA from CTCs isolated from patient blood.

-

CTC Isolation:

-

Isolate CTCs from whole blood using an epithelial cell adhesion molecule (EpCAM)-based immunomagnetic enrichment method (e.g., CellSearch® system or AdnaTest).

-

-

RNA Extraction:

-

Extract total RNA from the enriched CTC fraction using a kit designed for low cell numbers (e.g., RNeasy Micro Kit, Qiagen).

-

Include a DNase I treatment step to eliminate genomic DNA contamination.

-

-

Reverse Transcription (RT):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific).

-

Use a mix of random hexamers and oligo(dT) primers for optimal cDNA synthesis.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system.

-

Use primers and a probe specific for the unique splice junction of AR-V7 (spanning exon 3 and cryptic exon 3).

-

Forward Primer: (Example) 5'-CCATCTTGTCGTCTTCGGAAATGTTA-3'

-

Reverse Primer: (Example) 5'-TTGAATGAGGCAAGTCAGCCTTTCT-3'

-

Probe: (Example) 5'-/56-FAM/AGCAGCCCT/ZEN/GGCTTTCTCAGACTACCTGCA/3IABkFQ/-3'

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Analyze data using the comparative Ct (ΔΔCt) method to determine the relative expression of AR-V7.

-

Chromatin Immunoprecipitation (ChIP) for AR-V7

This protocol details the procedure for identifying the genomic binding sites of AR-V7.

-

Cell Culture and Cross-linking:

-

Culture prostate cancer cells (e.g., LNCaP95, 22Rv1) to 80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose or magnetic beads.

-

Incubate the pre-cleared chromatin with an AR-V7 specific antibody (or an N-terminal AR antibody that recognizes both AR-FL and AR-V7) overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the enriched DNA by qPCR (ChIP-qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Co-Immunoprecipitation (Co-IP) for AR-V7 Interaction Partners

This protocol is for the identification of proteins that interact with AR-V7.

-

Cell Lysis:

-

Lyse prostate cancer cells expressing AR-V7 with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

-

Pre-clearing:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an AR-V7 specific antibody or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the immune complexes.

-

-

Washes:

-

Wash the beads several times with lysis buffer to remove unbound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel binding partners.

-

Signaling Pathways and Experimental Workflows

AR-V7 Downstream Signaling Pathways

AR-V7 exerts its pro-tumorigenic effects through the activation of several downstream signaling pathways, including those involved in cell cycle progression and survival.

Caption: AR-V7 signaling pathways in CRPC.

Experimental Workflow for AR-V7 CTC Analysis

The analysis of AR-V7 in circulating tumor cells is a critical tool for predicting treatment response in CRPC patients.

Caption: Workflow for AR-V7 analysis in CTCs.

Logical Relationship of AR-V7 in CRPC Resistance

The presence of AR-V7 is a key determinant of resistance to androgen receptor signaling inhibitors.

Caption: AR-V7 as a determinant of ARSI resistance.

Conclusion

The androgen receptor splice variant 7 is a critical driver of castration-resistant prostate cancer and a major mechanism of resistance to current standard-of-care androgen receptor signaling inhibitors. Its unique structure, resulting in constitutive activity, allows it to bypass the therapeutic blockade of the androgen receptor's ligand-binding domain. The detection of AR-V7 in circulating tumor cells has emerged as a clinically valuable predictive biomarker, enabling the stratification of patients who are unlikely to respond to abiraterone or enzalutamide. A thorough understanding of the molecular biology of AR-V7, its downstream signaling pathways, and its interaction with other cellular components is paramount for the development of novel therapeutic strategies to overcome resistance in CRPC. This technical guide provides a comprehensive resource to aid researchers and clinicians in this endeavor, with the ultimate goal of improving outcomes for patients with advanced prostate cancer.

References

- 1. The activity of the androgen receptor variant AR-V7 is regulated by FOXO1 in a PTEN-PI3K-AKT-dependent way - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR-V7 Predicts Resistance to Enzalutamide and Abiraterone in Men With Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]

- 4. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or Abiraterone in Men with Metastatic Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Activation of Beta-Catenin Signaling in Androgen Receptor–Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Recruitment for AR-V7 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) splice variant 7 (AR-V7) is a key driver of resistance to androgen deprivation therapy (ADT) and second-generation antiandrogens in castration-resistant prostate cancer (CRPC).[1][2] Unlike the full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain (LBD), rendering it constitutively active and unresponsive to conventional AR-targeted therapies.[2] This has spurred the development of novel therapeutic strategies aimed at directly degrading the AR-V7 protein. One of the most promising approaches is the recruitment of E3 ubiquitin ligases to tag AR-V7 for proteasomal degradation. This guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data related to the E3 ligase-mediated degradation of AR-V7.

Core Mechanisms of AR-V7 Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. Several E3 ligases have been implicated in the degradation of both AR-FL and AR-V7, including MDM2, CHIP (STUB1), and SIAH2 .[3][4][5]

Two major strategies have emerged to hijack the UPS for targeted AR-V7 degradation:

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to AR-V7, a linker, and a ligand that recruits an E3 ligase (e.g., VHL or Cereblon).[6][7][8] By bringing the E3 ligase in close proximity to AR-V7, PROTACs induce its ubiquitination and subsequent degradation.

-

Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur.[9][10] This induced proximity leads to the target's ubiquitination and degradation.

Quantitative Data on AR-V7 Degraders

The following tables summarize the potency of various small molecule degraders targeting AR-V7.

Table 1: PROTACs Targeting AR-V7

| Compound | E3 Ligase Recruited | Target Domain | Cell Line | DC50 (µM) | IC50 (µM) | Reference |

| MTX-23 | VHL | DNA Binding Domain | 22Rv1 | 0.37 | - | [8] |

| ARD-61 | VHL | Ligand Binding Domain | LNCaP-V7 | - | Growth Inhibition | [11] |

| ITRI-90 | VHL/CRBN | N-Terminal Domain | CWR22Rv1 | - | - | [7] |

| Z15 | Not Specified | LBD and AF1 | 22Rv1 | 1.16 | 3.63 | [12] |

| ARV-110 | Cereblon | Ligand Binding Domain | 22Rv1 | - | 14.85 | [12] |

Table 2: Molecular Glues and Other Small Molecule Degraders of AR-V7

| Compound | Putative Mechanism | Cell Line | IC50 (µM) | Reference |

| VNPP433-3β | Enhanced interaction with MDM2/CHIP | CWR22Rv1, LNCaP | - | [5] |

| JJ-450 | Inhibition of ARv7 transcriptional activity | 22Rv1 | ~20 | [13] |

| UT-155 | Selective degradation of AR and AR-SVs | 22Rv1 | - | [14] |

| UT-69 | Selective degradation of AR and AR-SVs | 22Rv1 | - | [14] |

| EN1441 | Covalent modification and destabilization | 22Rv1 | 4.2 (EC50) | [15] |

Experimental Protocols

In-Cell Ubiquitination Assay for AR-V7

This protocol is designed to assess the ubiquitination status of AR-V7 within prostate cancer cells following treatment with a potential degrader.

Materials:

-

22Rv1 or LNCaP cells

-

AR-V7 degrader compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

-

Protein A/G magnetic beads

-

AR-V7 specific antibody

-

Ubiquitin antibody (e.g., P4D1)

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Cell Culture and Treatment:

-

Plate 22Rv1 or LNCaP cells and grow to 70-80% confluency.

-

Treat cells with the AR-V7 degrader at the desired concentration for the indicated time (e.g., 4-6 hours).

-

Add MG132 (10 µM) for the last 4-6 hours of the degrader treatment to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and deubiquitinase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an AR-V7 specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR-V7. The membrane can also be stripped and re-probed with an anti-AR-V7 antibody to confirm the immunoprecipitation of AR-V7.

-

Co-Immunoprecipitation (Co-IP) of AR-V7 and E3 Ligase (MDM2)

This protocol aims to determine the interaction between AR-V7 and a specific E3 ligase, such as MDM2, which can be enhanced by a molecular glue.[5]

Materials:

-

22Rv1 or LNCaP cells

-

Molecular glue compound (e.g., VNPP433-3β)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Protein A/G magnetic beads

-

AR-V7 specific antibody

-

MDM2 antibody

Procedure:

-

Cell Culture and Treatment:

-

Culture 22Rv1 or LNCaP cells to 80-90% confluency.

-

Treat cells with the molecular glue compound or vehicle control for the desired time (e.g., 4 hours).[5]

-

-

Cell Lysis:

-

Harvest and lyse cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an anti-AR-V7 antibody or an isotype control IgG overnight at 4°C.

-

Capture the immune complexes with protein A/G magnetic beads.

-

Wash the beads extensively with Co-IP lysis buffer.

-

-

Western Blotting:

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-MDM2 antibody to detect co-immunoprecipitated MDM2. The membrane should also be probed with an anti-AR-V7 antibody to confirm successful immunoprecipitation.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of AR-V7 degraders on the viability of prostate cancer cell lines.[16][17]

Materials:

-

22Rv1 and LNCaP cells

-

AR-V7 degrader compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed 22Rv1 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the AR-V7 degrader compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72-120 hours).[18]

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value.

-

Quantitative Analysis of AR-V7 Degradation by Western Blot

This protocol is for quantifying the reduction in AR-V7 protein levels upon treatment with a degrader.[19][20]

Materials:

-

22Rv1 or other AR-V7 expressing cells

-

AR-V7 degrader compound

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

AR-V7 specific antibody

-

Loading control antibody (e.g., GAPDH, β-actin)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the degrader for a set time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for AR-V7.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

-

-

Quantification:

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantify the band intensities for AR-V7 and the loading control using densitometry software.

-

Normalize the AR-V7 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of AR-V7 degradation relative to the vehicle-treated control.

-

Plot the degradation percentage against the degrader concentration to determine the DC50 value.

-

TurboID Proximity Ligation Assay for E3 Ligase Identification

This advanced protocol can be used to identify novel E3 ligases that interact with AR-V7 in an unbiased manner.[21][22][23][24][25]

Materials:

-

Mammalian expression vector for AR-V7 fused to TurboID

-

Prostate cancer cells (e.g., 22Rv1)

-

Transfection reagent

-

Biotin

-

Streptavidin beads

-

Mass spectrometry facility

Procedure:

-

Construct Generation and Transfection:

-

Clone AR-V7 into a mammalian expression vector containing the TurboID enzyme.

-

Transfect the construct into the chosen prostate cancer cell line.

-

-

Proximity Labeling:

-

Incubate the transfected cells with biotin for a short period (e.g., 10 minutes to a few hours) to allow TurboID to biotinylate proximal proteins.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells under denaturing conditions to stop the enzymatic reaction.

-

Incubate the lysate with streptavidin beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Identify the eluted proteins by mass spectrometry.

-

-

Data Analysis:

-

Analyze the mass spectrometry data to identify proteins that are significantly enriched in the AR-V7-TurboID sample compared to a control (e.g., TurboID alone). E3 ligases identified in this screen are potential interactors with AR-V7.

-

Signaling Pathways and Mechanisms of Action

References

- 1. JCI - Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer [jci.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. MDM2 regulates the stability of AR, AR-V7, and TM4SF3 proteins in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 12. Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 13. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Proximity labeling in mammalian cells with TurboID and split-TurboID. | Broad Institute [broadinstitute.org]

- 24. Proximity labeling in mammalian cells with TurboID and split-TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of PROTAC AR-V7 Degrader-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC AR-V7 degrader-1, a selective degrader of the androgen receptor splice variant 7 (AR-V7). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation, particularly in the context of castration-resistant prostate cancer (CRPC).

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While androgen deprivation therapies are initially effective, the emergence of resistance mechanisms, such as the expression of AR splice variants, presents a significant clinical challenge. AR-V7 is a truncated, constitutively active form of the AR that lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins via the ubiquitin-proteasome system. This compound was developed as a selective degrader of AR-V7 to address the unmet need for effective therapies in AR-V7-driven prostate cancer.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Compound | Cell Line | DC 50 (µM)[1] | EC 50 (µM)[1] | |---|---|---|---| | this compound | 22Rv1 | 0.32 | 0.88 |

*DC 50: Concentration required for 50% degradation of the target protein. *EC 50: Concentration required for 50% inhibition of cell proliferation.

Signaling Pathways and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to specifically target and eliminate the AR-V7 protein.

Androgen Receptor Signaling Pathway

The androgen receptor, upon binding to androgens, translocates to the nucleus and activates the transcription of genes involved in cell growth and survival. The AR-V7 splice variant, lacking the ligand-binding domain, is constitutively active, leading to androgen-independent activation of these target genes.

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR-V7 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). This ternary complex formation facilitates the ubiquitination of AR-V7, marking it for degradation by the proteasome.

Figure 2: PROTAC-mediated degradation of AR-V7.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in Bhumireddy et al., Bioorg Med Chem Lett. 2022 Jan 1;55:128448. While the full text of this publication could not be accessed for this guide, the following sections provide generalized protocols for the key experiments performed.

Synthesis of this compound

The synthesis of this compound involves the conjugation of three key components: an AR-V7 binding moiety (VPC-14228), a linker, and a VHL E3 ligase ligand. The specific details of the synthetic route, including reaction conditions and purification methods, are provided in the primary literature. A generalized workflow is depicted below.

Figure 3: Generalized workflow for the synthesis of a PROTAC.

Western Blotting for AR-V7 Degradation

This assay is used to quantify the degradation of AR-V7 protein in cells treated with the PROTAC.

Materials:

-

22Rv1 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR-V7

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed 22Rv1 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against AR-V7, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of AR-V7 degradation.

Cell Viability Assay

This assay measures the effect of the PROTAC on the proliferation of cancer cells.

Materials:

-

22Rv1 cells

-

This compound

-

Cell culture medium

-

96-well plates

-

Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed 22Rv1 cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the EC 50 value.

Conclusion

This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer, particularly in cases driven by the AR-V7 splice variant. Its ability to selectively induce the degradation of this otherwise "undruggable" target highlights the potential of targeted protein degradation as a powerful therapeutic modality. Further research and development in this area are warranted to translate these preclinical findings into clinical applications.

Disclaimer: This document is intended for informational purposes only and is not a substitute for the primary research literature. For detailed experimental procedures and a complete understanding of the research, please refer to the original publication.

References

The Cellular Odyssey of AR-V7 PROTACs: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). By lacking the ligand-binding domain (LBD), AR-V7 is refractory to standard androgen deprivation therapies, driving persistent tumor growth and aggressive disease progression.[1][2] Proteolysis-targeting chimeras (PROTACs) have surfaced as a promising therapeutic modality to combat this resistance by mediating the targeted degradation of AR-V7.[3]

This technical guide delves into the critical aspects of the cellular uptake and distribution of AR-V7-targeting PROTACs. Understanding how these heterobifunctional molecules traverse the cell membrane, engage their intracellular targets, and navigate the subcellular landscape is paramount for optimizing their design and clinical efficacy. Herein, we provide a comprehensive overview of the current landscape, present available quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.

Data Presentation: Efficacy of AR-V7 PROTACs

While direct quantitative data on the intracellular concentration and subcellular distribution of AR-V7 PROTACs remain an area of active investigation, their efficacy in degrading AR-V7 and inhibiting cancer cell growth has been documented. The following tables summarize the reported half-maximal degradation concentrations (DC50) and half-maximal inhibitory concentrations (IC50) for several notable AR-V7 PROTACs.

| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (AR-V7) | Reference |

| MTX-23 | AR-FL & AR-V7 | VHL | 22Rv1 | 0.37 µM | [2][4] |

| PROTAC AR-V7 degrader-1 | AR-V7 | VHL | 22Rv1 | 0.32 µM | [5] |

| ITRI-90 | AR-FL & AR-V(ΔLBD) | VHL | CWR22Rv1 | Low µM range | [3][6] |

| Z15 (SARD) | AR & AR-V7 | Not Applicable | 22Rv1 | 2.24 µM | [7] |

| ARV-110 | AR-FL | Cereblon | VCaP | ~1 nM (for AR-FL) | [8][9] |

| PROTAC | Cell Line | IC50 (Cell Proliferation) | Reference |

| This compound | 22Rv1 | 0.88 µM | [5] |

| Z15 (SARD) | 22Rv1 | 3.63 µM | [7] |

| ARV-110 | VCaP | 1.5 nM | [1] |

| ARV-110 | LNCaP | 16.2 nM | [1] |

Experimental Protocols

Quantification of Intracellular PROTAC Concentration by LC-MS/MS

This protocol provides a framework for the sensitive quantification of AR-V7 PROTACs within prostate cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted from established protocols for PROTAC quantification in other biological matrices.

Objective: To determine the intracellular concentration of an AR-V7 PROTAC.

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, VCaP)

-

AR-V7 PROTAC of interest

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with 0.1% formic acid, ice-cold

-

Internal standard (IS) (a stable isotope-labeled version of the PROTAC or a structurally similar molecule)

-

Cell scrapers

-

Microcentrifuge tubes

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer

Procedure:

-

Cell Culture and Treatment:

-

Seed prostate cancer cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Treat the cells with the AR-V7 PROTAC at various concentrations and for different time points. Include vehicle-treated controls.

-

-

Cell Lysis and Protein Precipitation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold acetonitrile with 0.1% formic acid and the internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously to ensure complete cell lysis and protein precipitation.

-

Incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column (e.g., C18).

-

Use multiple reaction monitoring (MRM) mode for the detection and quantification of the PROTAC and the internal standard.

-

Develop a standard curve using known concentrations of the PROTAC to enable absolute quantification.

-

Subcellular Fractionation and Western Blotting for PROTAC Distribution

This protocol details the separation of cellular components to determine the relative abundance of an AR-V7 PROTAC in the nucleus and cytoplasm.

Objective: To assess the subcellular distribution of an AR-V7 PROTAC.

Materials:

-

Prostate cancer cells treated with the AR-V7 PROTAC

-

Subcellular fractionation kit or buffers (cytoplasmic extraction buffer, nuclear extraction buffer)

-

Protease and phosphatase inhibitors

-

Dounce homogenizer or needle and syringe

-

Microcentrifuge

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies against subcellular markers like Lamin B1 for nucleus and GAPDH for cytoplasm)

-

Detection system for Western blotting

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest the treated and control cells.

-

Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

-

Allow the cells to swell on ice.

-

Lyse the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.

-

-

Isolation of Cytoplasmic Fraction:

-

Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Isolation of Nuclear Fraction:

-

Wash the nuclear pellet with the cytoplasmic extraction buffer.

-

Resuspend the pellet in ice-cold nuclear extraction buffer containing protease and phosphatase inhibitors.

-

Incubate on ice with intermittent vortexing to ensure nuclear lysis.

-

Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which represents the nuclear fraction.

-

-

PROTAC Quantification and Western Blotting:

-

Quantify the protein concentration in both the cytoplasmic and nuclear fractions.

-

The concentration of the PROTAC in each fraction can be determined by LC-MS/MS as described in the previous protocol.

-

Perform Western blotting on the fractions to confirm the purity of the separation using antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

-

Confocal Microscopy for Visualization of PROTAC Distribution

This protocol outlines the use of confocal microscopy to visualize the subcellular localization of a fluorescently labeled AR-V7 PROTAC.

Objective: To visually determine the subcellular distribution of an AR-V7 PROTAC.

Materials:

-

Fluorescently labeled AR-V7 PROTAC

-

Prostate cancer cells

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Confocal microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed prostate cancer cells on glass-bottom dishes or coverslips.

-

Allow the cells to adhere and grow.

-

Treat the cells with the fluorescently labeled AR-V7 PROTAC for the desired time.

-

-

Cell Staining and Fixation (Optional):

-

For live-cell imaging, proceed directly to imaging after PROTAC treatment.

-

For fixed-cell imaging, wash the cells with PBS, fix with a suitable fixative (e.g., 4% paraformaldehyde), and permeabilize if necessary.

-

-

Nuclear Staining:

-

Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) to visualize the nucleus.

-

-

Confocal Imaging:

-

Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorophore on the PROTAC and the nuclear stain.

-

Capture Z-stacks to obtain three-dimensional information about the PROTAC's distribution.

-

-

Image Analysis:

-

Analyze the images to determine the colocalization of the fluorescent PROTAC signal with the nucleus and other subcellular compartments.

-

Mandatory Visualizations

Caption: AR and AR-V7 signaling pathways in prostate cancer.

Caption: General mechanism of action for an AR-V7 PROTAC.

Caption: Workflow for quantifying intracellular PROTAC concentration.

Caption: Workflow for determining subcellular PROTAC distribution.

Conclusion and Future Directions

The development of AR-V7-targeting PROTACs holds immense promise for overcoming therapeutic resistance in CRPC. The data presented herein demonstrate the potent ability of these molecules to induce the degradation of AR-V7 and inhibit cancer cell growth. The provided experimental protocols offer a robust framework for researchers to further investigate the cellular pharmacology of these compounds.

A critical knowledge gap remains in the direct quantification of the intracellular concentration and subcellular distribution of AR-V7 PROTACs. Future studies should focus on applying sensitive techniques like LC-MS/MS to cell lysates and subcellular fractions to obtain these crucial parameters. Furthermore, the development of fluorescently labeled AR-V7 PROTACs would enable real-time visualization of their uptake and trafficking within live cells, providing invaluable insights into their dynamic behavior. A deeper understanding of the cellular odyssey of AR-V7 PROTACs will undoubtedly accelerate the development of this next generation of prostate cancer therapeutics.

References

- 1. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 2. MTX-23 | AR PROTAC | Probechem Biochemicals [probechem.com]

- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of MTX-23, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]

The Role of Androgen Receptor Splice Variant 7 (AR-V7) in the Progression of Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) signaling inhibitors in castration-resistant prostate cancer (CRPC). This constitutively active, ligand-independent variant of the AR drives tumor progression and is a key biomarker for predicting therapeutic response and poor prognosis. This technical guide provides an in-depth overview of the molecular biology of AR-V7, its clinical significance, and the methodologies for its detection. Detailed experimental protocols, quantitative clinical data, and signaling pathway visualizations are presented to support research and drug development efforts targeting this formidable driver of prostate cancer.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Rise of AR-V7

Prostate cancer is the second most common cancer in men worldwide.[1] While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease inevitably progresses to a castration-resistant state (CRPC), where tumor growth persists despite low levels of circulating androgens.[2] A key driver of this progression is the continued activity of the androgen receptor (AR) signaling axis.

Second-generation AR signaling inhibitors, such as abiraterone acetate and enzalutamide, have improved outcomes for CRPC patients. However, resistance to these therapies frequently develops, often mediated by the expression of AR splice variants (AR-Vs).[2] The most prevalent and clinically significant of these is AR-V7.[3]

AR-V7 is a truncated isoform of the AR that lacks the C-terminal ligand-binding domain (LBD), the target of current AR-directed therapies.[4] This structural alteration results in a constitutively active transcription factor that can drive the expression of genes promoting cell survival and proliferation, even in the absence of androgens.[5] Consequently, the presence of AR-V7 is strongly associated with resistance to abiraterone and enzalutamide and is a powerful negative prognostic marker in CRPC.[6]

Molecular Biology of AR-V7

Structure and Function

The full-length AR (AR-FL) protein consists of four main domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the LBD. AR-V7 arises from alternative splicing of the AR pre-mRNA, where exon 3 is spliced to a cryptic exon 3 (CE3), resulting in a truncated protein that retains the NTD and DBD but lacks the LBD.[4] This structural difference is the basis for its ligand-independent activity and resistance to LBD-targeting drugs.

Upstream Regulation: The Splicing Machinery

The expression of AR-V7 is regulated by a complex interplay of splicing factors that are often upregulated in the context of androgen deprivation. Key splicing factors implicated in the generation of AR-V7 include:

-

Heterogeneous nuclear ribonucleoproteins (hnRNPs): hnRNP A1 has been shown to be involved in the splicing of AR-V7.[7]

-

Serine/arginine-rich splicing factors (SRSFs): SRSF1 (also known as ASF/SF2) is another critical factor in AR-V7 splicing.[8]

-

U2 small nuclear RNA auxiliary factor (U2AF): The U2AF65 subunit plays a role in the recognition of the 3' splice site of the cryptic exon.[8]

-

Other factors: Splicing factor proline- and glutamine-rich (SFPQ) and its interacting partner NONO have also been shown to regulate AR and AR-V7 expression.[7][9]

The upregulation of these splicing factors under the selective pressure of ADT creates a cellular environment conducive to the production of AR-V7.

Downstream Signaling and Target Genes

Once expressed, AR-V7 translocates to the nucleus and binds to androgen response elements (AREs) in the promoter regions of its target genes, driving their transcription. While there is some overlap in the target genes of AR-FL and AR-V7, AR-V7 also regulates a unique set of genes involved in cell cycle progression, proliferation, and survival.[10][11][12]

Key downstream targets of AR-V7 include:

The activation of these and other target genes by AR-V7 contributes to the aggressive phenotype of CRPC.

Clinical Significance of AR-V7 in CRPC

The detection of AR-V7 in patients with CRPC has profound clinical implications, serving as both a prognostic and predictive biomarker.

Prognostic Value

Numerous studies have demonstrated that the presence of AR-V7 is associated with more aggressive disease and poorer clinical outcomes.[6] AR-V7 positivity is correlated with shorter progression-free survival (PFS) and overall survival (OS) in men with metastatic CRPC (mCRPC).[1][13]

Predictive Value for Treatment Selection

AR-V7 status is a strong predictor of resistance to second-generation AR signaling inhibitors.[6] Patients with detectable AR-V7 in their circulating tumor cells (CTCs) have significantly lower PSA response rates when treated with abiraterone or enzalutamide.[3] Conversely, AR-V7 status does not appear to predict resistance to taxane-based chemotherapy, suggesting that these agents may be a more effective treatment option for AR-V7-positive patients.[1]

Quantitative Data on AR-V7 and Clinical Outcomes

The following tables summarize key quantitative data from clinical studies investigating the association between AR-V7 status and treatment outcomes in mCRPC.

Table 1: PSA Response Rates in mCRPC Patients Treated with AR Signaling Inhibitors (Abiraterone or Enzalutamide)

| Study/Analysis | AR-V7 Status | Number of Patients | PSA Response Rate (%) | Odds Ratio (OR) [95% CI] | p-value |

| Meta-analysis[1] | Positive | 249 | 14.5 | 6.01 [2.88–12.51] | < 0.001 |

| Negative | 639 | 55.4 | |||

| Antonarakis et al.[3] | Positive | 36 | 13.9 | - | < 0.001 |

| Negative | 115 | 52.2 | |||

| Scher et al.[14] (Pre-chemo) | Positive | 28 | 54 | - | 0.03 |

| Negative | 13 | 100 | |||

| Scher et al.[14] (Post-chemo) | Positive | 37 | 22 | - | 0.012 |

| Negative | 17 | 59 |

Table 2: Progression-Free Survival (PFS) in mCRPC Patients Treated with AR Signaling Inhibitors

| Study/Analysis | AR-V7 Status | Number of Patients | Median PFS (months) | Hazard Ratio (HR) [95% CI] | p-value |

| Meta-analysis[1] | Positive | 249 | 2.2 | 2.56 [1.80–3.64] | < 0.001 |

| Negative | 639 | 6.4 | |||

| Antonarakis et al.[3] | Positive | 36 | 2.1 | - | < 0.001 |

| Negative | 115 | 6.2 | |||

| Scher et al.[14] (Pre-chemo) | Positive | 28 | 4.8 | 0.33 [0.14–0.81] | 0.02 |

| Negative | 13 | 11.5 |

Table 3: Overall Survival (OS) in mCRPC Patients Treated with AR Signaling Inhibitors

| Study/Analysis | AR-V7 Status | Number of Patients | Median OS (months) | Hazard Ratio (HR) [95% CI] | p-value |

| Meta-analysis[1] | Positive | 249 | 9.6 | 4.28 [2.92–6.27] | < 0.001 |

| Negative | 639 | Not Reached | |||

| Antonarakis et al.[3] | Positive | 36 | 11.2 | - | < 0.001 |

| Negative | 115 | 29.5 | |||

| Scher et al.[14] (Pre-chemo) | Positive | 28 | 25.2 | 0.23 [0.07–0.79] | 0.02 |

| Negative | 13 | 74.3 |

Table 4: Clinical Outcomes in mCRPC Patients Treated with Taxane Chemotherapy

| Study/Analysis | Outcome | AR-V7 Status | Number of Patients | Value | HR/OR [95% CI] | p-value |

| Meta-analysis[1] | PSA Response | Positive | 113 | 34.5% | 2.23 [1.38–3.62] | 0.001 |

| Negative | 138 | 55.1% | ||||

| Meta-analysis[1] | PFS | Positive | 113 | 4.1 months | 1.05 [0.74–1.49] | 0.796 |

| Negative | 138 | 5.3 months | ||||

| Meta-analysis[1] | OS | Positive | 113 | 11.5 months | 1.60 [1.02–2.53] | 0.043 |

| Negative | 138 | 15.8 months |

Experimental Protocols for AR-V7 Detection

Accurate and reliable detection of AR-V7 is crucial for its clinical application. Several methodologies have been developed, each with its own advantages and limitations.

Detection of AR-V7 in Circulating Tumor Cells (CTCs)

CTCs are cancer cells that have detached from the primary tumor and entered the bloodstream. They provide a real-time "liquid biopsy" for monitoring disease progression and detecting biomarkers like AR-V7.

Several platforms are available for the enrichment and isolation of CTCs from whole blood.

-

CellSearch® System: This is an FDA-cleared, immunomagnetic-based system that enriches for CTCs expressing the epithelial cell adhesion molecule (EpCAM).[8][9][12][13][15][16]

-

Principle: Whole blood is incubated with magnetic nanoparticles coated with anti-EpCAM antibodies. A magnetic field is then used to separate the EpCAM-positive CTCs from other blood components.

-

General Protocol:

-

Collect 7.5 mL of whole blood in a CellSave Preservative Tube.

-

Process the sample on the CellSearch® AutoPrep System, which involves immunomagnetic enrichment, fluorescent labeling (DAPI for nucleus, anti-cytokeratin for epithelial cells, and anti-CD45 to exclude leukocytes), and transfer to a MagNest® cartridge.

-

The cartridge is then analyzed on the CellTracks® Analyzer II, a semi-automated fluorescence microscope, to enumerate CTCs.

-

-

-

AdnaTest ProstateCancerSelect: This is another immunomagnetic-based method that uses a combination of antibodies to capture CTCs.[11][17][18][19]

-

Principle: Magnetic beads are coated with a cocktail of antibodies targeting prostate-associated antigens.

-

General Protocol:

-

Collect 5 mL of whole blood in an EDTA or AdnaTube.

-

Incubate the blood with antibody-coated magnetic beads.

-

Isolate the bead-bound CTCs using a magnetic particle concentrator.

-

The enriched cells are then lysed for downstream molecular analysis.

-

-

RT-qPCR is a highly sensitive method for detecting and quantifying AR-V7 mRNA in enriched CTCs.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction using primers specific for the unique exon 3-CE3 splice junction of AR-V7.

-

Detailed Protocol:

-

RNA Isolation: Isolate total RNA from the enriched CTC lysate using a commercially available kit (e.g., QIAGEN RNeasy Mini Kit).

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using a qPCR master mix, AR-V7 specific primers, and a fluorescent probe.

-

AR-V7 Forward Primer (example): 5'-CCACCAGGTTGCAAGTTTGA-3'

-

AR-V7 Reverse Primer (example): 5'-GCTCAATGGAGGCTTTCCTC-3'

-

Cycling Conditions (example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis: Determine the cycle threshold (Ct) value for AR-V7 and a reference gene (e.g., GAPDH). Relative expression can be calculated using the ΔΔCt method. A sample is typically considered AR-V7 positive if a specific amplification product is detected within a defined Ct cutoff (e.g., ≤ 35 cycles).[14]

-

Detection of AR-V7 in Tumor Tissue

Analysis of tumor tissue provides direct evidence of AR-V7 expression within the tumor microenvironment.

IHC allows for the visualization of AR-V7 protein expression and its subcellular localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Principle: A primary antibody specific to the unique C-terminus of the AR-V7 protein binds to its target. A secondary antibody conjugated to an enzyme or fluorophore then binds to the primary antibody, allowing for visualization.

-

Detailed Protocol (using RevMAb RM7 antibody):

-

Deparaffinization and Rehydration: Deparaffinize 5 µm FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with the anti-AR-V7 rabbit monoclonal antibody (Clone RM7) at a dilution of 1:100 to 1:1000 overnight at 4°C.[1][20][21][22][23]

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Scoring: Evaluate the percentage and intensity of nuclear AR-V7 staining. An H-score, which combines both parameters, is often used for semi-quantitative analysis.

-

RISH allows for the detection and localization of AR-V7 mRNA within the cellular context of tissue sections.

-

Principle: Labeled nucleic acid probes hybridize to the specific AR-V7 mRNA sequence in the tissue. The signal is then amplified and visualized.

-

Detailed Protocol (using RNAscope® technology):

-

Pretreatment: Deparaffinize and rehydrate FFPE tissue sections. Perform target retrieval and protease digestion to unmask the target RNA.

-

Probe Hybridization: Hybridize the sections with a target probe specific to the exon 3-CE3 splice junction of AR-V7.

-

Signal Amplification: Sequentially hybridize with a series of amplification reagents (preamplifier, amplifier, and labeled probes) to amplify the signal.

-

Detection: Visualize the signal using a chromogenic substrate (e.g., DAB) or a fluorescent dye.

-

Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

-

Analysis: Quantify the number of AR-V7 mRNA dots per cell or the overall signal intensity.

-

Visualizing AR-V7 in Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving AR-V7 and a typical experimental workflow for its detection.

Caption: AR-V7 Signaling Pathway in CRPC.

Caption: Experimental Workflow for CTC-based AR-V7 Detection.

Future Directions and Conclusion

The role of AR-V7 in driving CRPC progression and therapy resistance is now well-established. Its clinical utility as a biomarker for treatment selection is increasingly recognized, with assays for its detection becoming more widely available. Future research will likely focus on:

-

Standardization of AR-V7 assays: Efforts are ongoing to standardize the various detection methods to ensure consistent and comparable results across different laboratories and clinical trials.

-

Development of AR-V7-targeted therapies: The discovery of drugs that can directly inhibit AR-V7 or its downstream signaling pathways is a major goal in prostate cancer drug development.

-

Combination therapies: Investigating the efficacy of combining AR-V7-targeted agents with existing therapies to overcome resistance.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel, Circulating Tumor Cell Enrichment Method Reduces ARv7 False Positivity in Patients with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]